

An In-depth Technical Guide on the Thermodynamic Data for N-Methylpentylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Methylpentylamine*

Cat. No.: *B1582414*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide serves as a comprehensive resource on the thermodynamic and physicochemical properties of **N-Methylpentylamine**. Due to a notable scarcity of experimentally determined thermodynamic data such as enthalpy of formation, entropy, and heat capacity in publicly accessible literature, this document compiles the available physicochemical data and outlines the established experimental protocols for determining the thermodynamic properties of secondary amines. This guide is intended to provide a foundational understanding for researchers and professionals in drug development and chemical synthesis, highlighting the current data gap and providing a methodological framework for future research.

Introduction

N-Methylpentylamine, a secondary amine with the chemical formula $C_6H_{15}N$, serves as an intermediate in various organic syntheses, including the production of pharmaceuticals, agrochemicals, surfactants, and corrosion inhibitors.^[1] A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and safety assessments in its applications. However, a comprehensive dataset of its core thermodynamic properties is not readily available. This guide consolidates the existing physicochemical information and presents generalized experimental methodologies for the determination of these essential thermodynamic parameters.

Physicochemical Properties of N-Methylpentylamine

While specific thermodynamic data is limited, a range of physicochemical properties for **N-Methylpentylamine** has been reported. These properties are essential for handling, storage, and application of the compound. The data is summarized in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₁₅ N	[2][3]
Molecular Weight	101.19 g/mol	[2][4]
CAS Number	25419-06-1	[3]
Appearance	Colorless to pale yellow liquid	[1][3]
Odor	Fishy, ammonia-like	[1]
Density	0.738 g/mL at 25 °C	[2]
Boiling Point	116-118 °C	[2][3]
Melting Point	-87.87 °C (estimate)	[3]
Flash Point	12.77 °C (55 °F) - closed cup	[3]
Refractive Index	n ₂₀ /D 1.41	[2]
Solubility	Limited in water; miscible with common organic solvents	[1]

Experimental Protocols for a General Secondary Amine

The following sections describe generalized, yet detailed, methodologies for the experimental determination of key thermodynamic properties applicable to a secondary amine like **N-Methylpentylamine**.

The standard enthalpy of formation (ΔH_f°) is a fundamental thermodynamic property. For an organic amine, it is typically determined indirectly by measuring the enthalpy of combustion (ΔH_c°) using a bomb calorimeter.

Protocol:

- **Sample Preparation:** A precise mass of high-purity **N-Methylpentylamine** is encapsulated in a sample holder (e.g., a gelatin capsule).
- **Calorimeter Setup:** The sample is placed in the crucible inside a constant-volume bomb calorimeter. The bomb is then pressurized with a high-purity oxygen atmosphere (typically around 30 atm). A small, known amount of water is added to the bomb to ensure that the final combustion products are in their standard states.
- **Combustion:** The sample is ignited via an electrical fuse. The combustion reaction for **N-Methylpentylamine** would be: $\text{C}_6\text{H}_{15}\text{N}(\text{l}) + 10.25 \text{ O}_2(\text{g}) \rightarrow 6 \text{ CO}_2(\text{g}) + 7.5 \text{ H}_2\text{O}(\text{l}) + 0.5 \text{ N}_2(\text{g})$
- **Temperature Measurement:** The temperature change (ΔT) of the surrounding water bath is meticulously recorded with high precision.
- **Calculation of Heat of Combustion:** The heat released by the combustion (q_{comb}) is calculated from the temperature change and the heat capacity of the calorimeter system (C_{cal}), which is determined separately using a standard substance like benzoic acid.
$$q_{\text{comb}} = -C_{\text{cal}} \times \Delta T$$
- **Corrections:** Corrections are applied for the heat of formation of nitric acid (from the nitrogen in the amine) and for the heat of combustion of the fuse wire.
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation of **N-Methylpentylamine** is then calculated using Hess's Law, by combining its standard enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

The heat capacity (C_p) of **N-Methylpentylamine** can be measured using a differential scanning calorimeter (DSC) or an adiabatic calorimeter.

Protocol (using DSC):

- **Sample Preparation:** A small, accurately weighed sample of **N-Methylpentylamine** is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed to scan a specific temperature range (e.g., from room temperature to near its boiling point) at a constant heating rate.
- **Measurement:** The DSC measures the difference in heat flow required to increase the temperature of the sample and the reference at the same rate. This differential heat flow is directly proportional to the heat capacity of the sample.
- **Calibration:** The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire) under the same experimental conditions.
- **Calculation:** The specific heat capacity of **N-Methylpentylamine** is calculated by comparing its heat flow signal to that of the standard.

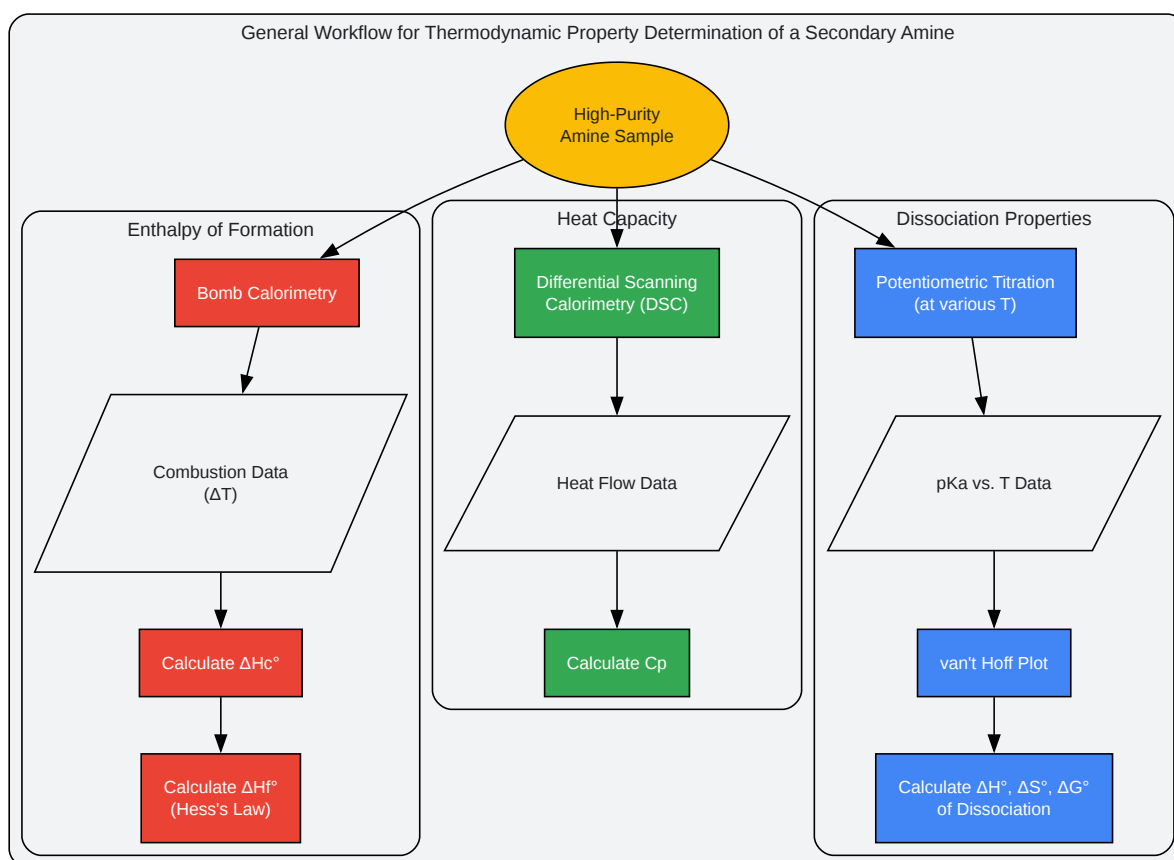
Thermodynamic properties such as the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissociation for the protonated amine can be derived from pKa measurements at various temperatures.

Protocol:

- **Potentiometric Titration:** The pKa of **N-Methylpentylamine** is determined by potentiometric titration at a series of different temperatures (e.g., from 293 K to 353 K). This involves titrating a solution of the amine with a standard acid solution and monitoring the pH.
- **van't Hoff Equation:** The relationship between the pKa and temperature is described by the van't Hoff equation: $\ln(K_a) = -(\Delta H^\circ / RT) + (\Delta S^\circ / R)$ where K_a is the acid dissociation constant (10-pKa), R is the ideal gas constant, and T is the absolute temperature.
- **Data Analysis:** A plot of $\ln(K_a)$ versus $1/T$ yields a straight line. The slope of this line is equal to $-\Delta H^\circ/R$, and the y-intercept is equal to $\Delta S^\circ/R$.
- **Calculation:** From the slope and intercept of the van't Hoff plot, the standard enthalpy and entropy of dissociation for the protonated **N-Methylpentylamine** can be calculated. The Gibbs free energy of dissociation can then be determined at any given temperature using the equation: $\Delta G^\circ = \Delta H^\circ - T\Delta S^\circ$

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the thermodynamic properties of a secondary amine.



[Click to download full resolution via product page](#)

Caption: Workflow for determining key thermodynamic properties of a secondary amine.

Conclusion

This technical guide has synthesized the available physicochemical data for **N-Methylpentylamine** and presented a detailed overview of the standard experimental methodologies required to determine its core thermodynamic properties. The notable absence of comprehensive thermodynamic data in the literature presents an opportunity for future research to fill this gap. The protocols and workflow described herein provide a robust framework for scientists and engineers to undertake such investigations, which will undoubtedly benefit the fields of chemical process design, drug development, and materials science where **N-Methylpentylamine** is a valuable intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. N-Methylpentylamine - Safety Data Sheet [chemicalbook.com]
- 4. N-Methylpentylamine | C₆H₁₅N | CID 117479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic Data for N-Methylpentylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582414#thermodynamic-data-for-n-methylpentylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com